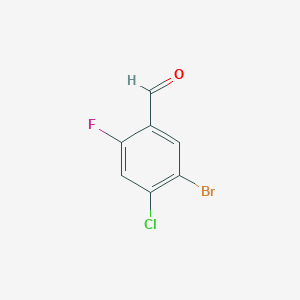

5-Bromo-4-chloro-2-fluorobenzaldehyde

Description

BenchChem offers high-quality 5-Bromo-4-chloro-2-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-2-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-bromo-4-chloro-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIYYWQCGYDEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluorobenzaldehyde

CAS Number: 1781052-25-2

A Note from the Senior Application Scientist

As a seasoned professional in the field of drug discovery and organic synthesis, I present this technical guide on 5-Bromo-4-chloro-2-fluorobenzaldehyde. It has come to my attention that while this compound is available commercially as a key building block, detailed scientific literature dedicated specifically to its synthesis, characterization, and applications is not widely available in the public domain. This is often the case with novel reagents that are primarily utilized in proprietary industrial research.

Therefore, this guide has been meticulously compiled by leveraging available data from chemical suppliers, drawing logical inferences from the chemistry of closely related structural isomers, and applying established principles of organic chemistry. The information on analogous compounds, for which there is a wealth of published data, serves as a valuable surrogate to predict the properties, reactivity, and potential applications of 5-Bromo-4-chloro-2-fluorobenzaldehyde. This document is intended to be a robust resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and expert insights into the utility of this versatile synthetic intermediate.

Introduction and Chemical Identity

5-Bromo-4-chloro-2-fluorobenzaldehyde is a halogenated aromatic aldehyde that presents a unique combination of reactive sites, making it a valuable intermediate in organic synthesis. The presence of three different halogen atoms (bromine, chlorine, and fluorine) on the benzene ring, in addition to the aldehyde functional group, allows for a high degree of regioselective modification. This positions the molecule as a versatile scaffold for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

The Chemical Abstracts Service (CAS) has assigned the number 1781052-25-2 to this compound[1]. Its molecular formula is C₇H₃BrClFO, and it has a molecular weight of approximately 237.45 g/mol [1].

Table 1: Chemical Identity of 5-Bromo-4-chloro-2-fluorobenzaldehyde

| Identifier | Value |

| CAS Number | 1781052-25-2[1] |

| Molecular Formula | C₇H₃BrClFO[1] |

| Molecular Weight | 237.45 g/mol [1] |

| IUPAC Name | 5-Bromo-4-chloro-2-fluorobenzaldehyde |

| SMILES | O=Cc1cc(Br)c(Cl)cc1F |

Physicochemical and Spectroscopic Properties (Predicted and Inferred)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis of Prediction |

| Appearance | White to off-white or yellow crystalline solid | Analogy with other halogenated benzaldehydes[2][3] |

| Melting Point | Expected to be in the range of 50-80 °C | Comparison with isomers like 3-Bromo-5-chloro-2-fluorobenzaldehyde (120-122 °C) suggests that the melting point will be influenced by the substitution pattern[3]. |

| Boiling Point | > 200 °C at atmospheric pressure | Analogy with 5-Bromo-2-fluorobenzaldehyde (230 °C) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF). Insoluble in water. | General solubility of non-polar organic compounds. |

| Density | ~1.7 - 1.8 g/mL | Comparison with 5-Bromo-2-fluorobenzaldehyde (1.71 g/mL) |

Spectroscopic Characterization (Anticipated Data)

While specific spectra for 5-Bromo-4-chloro-2-fluorobenzaldehyde are not published, we can anticipate the key features based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The aldehyde proton will appear as a singlet significantly downfield, typically in the range of 9.9-10.1 ppm. The two aromatic protons will likely appear as doublets, with their chemical shifts and coupling constants influenced by the surrounding halogen atoms. For comparison, the aldehydic proton in similar compounds like 4-bromobenzaldehyde and 4-chlorobenzaldehyde appears around 9.99-10.00 ppm[4].

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show seven distinct signals. The aldehyde carbon will be the most downfield signal, typically between 185 and 195 ppm. The six aromatic carbons will have their chemical shifts determined by the substitution pattern of the halogens. The carbon bearing the fluorine atom will show a large one-bond coupling constant (¹J C-F). For reference, the aldehydic carbon in 4-fluorobenzaldehyde is at 190.5 ppm, and the carbon attached to fluorine shows a ¹J C-F of 256.7 Hz.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration of the aldehyde group, expected around 1700-1720 cm⁻¹. Other significant peaks will include C-H stretching of the aromatic ring and the aldehyde, and C-X (C-F, C-Cl, C-Br) stretching vibrations. For comparison, the IR spectrum of the related 5-Bromo-2-fluorobenzaldehyde shows characteristic peaks that can be used for structural elucidation[5].

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion and fragment ions. The M+2 peak will be significant due to the presence of ³⁷Cl and ⁸¹Br isotopes.

Synthesis and Purification

A specific, peer-reviewed synthesis protocol for 5-Bromo-4-chloro-2-fluorobenzaldehyde is not publicly available. However, based on established synthetic methodologies for halogenated benzaldehydes, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway

A likely synthetic strategy would involve the formylation of a suitable precursor, such as 1-bromo-4-chloro-2-fluorobenzene.

Caption: Proposed synthesis of 5-Bromo-4-chloro-2-fluorobenzaldehyde.

Experimental Protocol (Hypothetical)

This protocol is based on general procedures for similar transformations and should be optimized for this specific substrate.

-

Lithiation/Grignard Formation: Dissolve 1-bromo-4-chloro-2-fluorobenzene in an anhydrous aprotic solvent like THF or diethyl ether and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a stoichiometric amount of n-butyllithium or magnesium turnings to generate the corresponding organolithium or Grignard reagent. The regioselectivity of this step is crucial and may be directed by the electronic and steric effects of the halogens.

-

Formylation: To the freshly prepared organometallic reagent at -78 °C, add an excess of a formylating agent such as N,N-dimethylformamide (DMF).

-

Quenching and Workup: Allow the reaction to warm to room temperature slowly. Quench the reaction with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactivity and Synthetic Applications

The synthetic utility of 5-Bromo-4-chloro-2-fluorobenzaldehyde lies in the differential reactivity of its functional groups, which allows for sequential and site-selective modifications.

Caption: Reactivity profile of 5-Bromo-4-chloro-2-fluorobenzaldehyde.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for various transformations:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or chromic acid.

-

Reduction: Can be reduced to the benzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Reductive Amination: Can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium cyanoborohydride to form substituted benzylamines.

-

Wittig Reaction: Can react with phosphorus ylides to form alkenes.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, to yield secondary alcohols.

Reactions of the Halogen Atoms

The three different halogen atoms offer opportunities for regioselective cross-coupling reactions and nucleophilic aromatic substitution.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine and chlorine atoms are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. The relative reactivity of C-Br vs. C-Cl bonds can often be controlled by the choice of catalyst and reaction conditions, allowing for sequential functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in these reactions[6].

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being ortho to the electron-withdrawing aldehyde group, is activated towards SNAr. Strong nucleophiles can displace the fluoride, providing a route to introduce other functional groups at this position.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated aromatic compounds are prevalent in pharmaceuticals due to the ability of halogens to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. 5-Bromo-4-chloro-2-fluorobenzaldehyde is an attractive starting material for the synthesis of novel therapeutic agents. Its derivatives have the potential to be explored as inhibitors of various enzymes or as ligands for receptors. For instance, related halogenated benzaldehydes are used in the synthesis of compounds with anticancer and antimicrobial activities[7]. The multi-halogenated phenyl ring can also serve as a key pharmacophore in kinase inhibitors, a significant class of anticancer drugs[8].

Applications in Materials Science

The unique electronic properties conferred by the multiple halogen substituents make 5-Bromo-4-chloro-2-fluorobenzaldehyde a potential building block for novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to selectively functionalize the molecule allows for the fine-tuning of its electronic and photophysical properties[9].

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-Bromo-4-chloro-2-fluorobenzaldehyde is not widely available. However, based on the data for closely related compounds like 5-Bromo-2-fluorobenzaldehyde, the following precautions should be taken[5].

Table 3: GHS Hazard Statements and Precautionary Measures (Inferred)

| Hazard Statement | Description | Precautionary Measures |

| H315 | Causes skin irritation[5] | Wear protective gloves. Wash skin thoroughly after handling. |

| H319 | Causes serious eye irritation[5] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |

| H335 | May cause respiratory irritation[5] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. |

| H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled[1] | Do not eat, drink or smoke when using this product. Wear protective clothing. Avoid release to the environment. |

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases. Storage at 2-8°C under an inert atmosphere is recommended[1].

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Conclusion

5-Bromo-4-chloro-2-fluorobenzaldehyde is a highly functionalized synthetic intermediate with significant potential in drug discovery, medicinal chemistry, and materials science. While detailed public data on this specific molecule is scarce, a comprehensive understanding of its properties and reactivity can be inferred from the extensive knowledge base of its structural analogues. The strategic arrangement of its aldehyde group and three distinct halogen atoms provides a versatile platform for the synthesis of complex and novel molecules. As with any chemical, proper safety precautions should be strictly followed during its handling and use. This guide serves as a foundational resource to enable researchers to unlock the full potential of this valuable chemical building block.

References

-

PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-2-chloro-4-fluorobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

- Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1246.

- PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry.

- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde. Retrieved from [Link]

- ResearchGate. (2022). (PDF) Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues.

- PubMed. (2011). Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor for the treatment of myelofibrosis and lymphoma. Journal of Medicinal Chemistry.

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

PubChem. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 1781052-25-2|5-Bromo-4-chloro-2-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Bromo-5-chloro-2-fluorobenzaldehyde | 1269440-82-5 | Benchchem [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor for the treatment of myelofibrosis and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Bromo-2-chloro-4-fluorobenzaldehyde [myskinrecipes.com]

5-Bromo-4-chloro-2-fluorobenzaldehyde mechanism of action

An In-depth Technical Guide on the Synthetic Utility and Application of 5-Bromo-4-chloro-2-fluorobenzaldehyde in the Development of Bioactive Molecules

Abstract

5-Bromo-4-chloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that has garnered significant interest within the synthetic and medicinal chemistry communities. While not typically characterized by a direct biological mechanism of action, its profound importance lies in its role as a versatile and highly functionalized intermediate for the synthesis of a diverse array of complex organic molecules. The strategic placement of its halogen substituents and the reactivity of the aldehyde moiety provide a rich platform for molecular elaboration. This guide delineates the physicochemical properties, reactivity profile, and synthetic applications of 5-bromo-4-chloro-2-fluorobenzaldehyde, offering insights into its utility for drug discovery and development professionals. We will explore its application in the synthesis of compounds with potential therapeutic activities, including antimicrobial and anticancer agents, thereby elucidating its "mechanism of action" within the broader context of chemical synthesis and medicinal chemistry.

Physicochemical and Reactivity Profile

5-Bromo-4-chloro-2-fluorobenzaldehyde is a solid, typically a white powder, with a molecular formula of C₇H₃BrClFO.[1] The unique arrangement of its substituents on the benzaldehyde framework imparts distinct electronic and steric properties that are crucial for its synthetic applications.[2]

| Property | Value | Source |

| CAS Number | 1781052-25-2 | [1] |

| Molecular Formula | C₇H₃BrClFO | [1] |

| Molecular Weight | 237.45 g/mol | [2] |

| Physical Form | White Powder | [2] |

| Purity | Typically >99.0% | [2] |

The reactivity of 5-bromo-4-chloro-2-fluorobenzaldehyde is governed by its functional groups: the aldehyde, the bromine atom, the chlorine atom, and the fluorine atom. The interplay of these groups allows for a high degree of control and selectivity in chemical transformations.

-

Aldehyde Group (-CHO): This group is a primary site for nucleophilic addition and condensation reactions. It can be readily converted into a variety of other functional groups, including amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and alkenes (via Wittig-type reactions). This versatility is fundamental to building molecular complexity.[3]

-

Halogen Substituents (Br, Cl, F): The halogen atoms have a dual role. They are excellent leaving groups in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[3] Additionally, their electron-withdrawing nature influences the reactivity of the aromatic ring and the aldehyde group. In medicinal chemistry, halogenation can enhance pharmacological properties such as lipophilicity and metabolic stability, and can facilitate target binding through halogen bonding.[4]

Caption: Key reactive sites on the 5-Bromo-4-chloro-2-fluorobenzaldehyde molecule.

Synthetic Applications in the Development of Bioactive Molecules

The true "mechanism of action" of 5-bromo-4-chloro-2-fluorobenzaldehyde is realized through its role as a scaffold for the synthesis of novel chemical entities with potential biological activities. Its derivatives have been explored for a range of therapeutic applications.

Antimicrobial Agents

Halogenated benzaldehydes are valuable precursors for the synthesis of Schiff bases and other heterocyclic compounds with antimicrobial properties.[5] The aldehyde group readily condenses with primary amines to form imines (Schiff bases), which can be further modified or used as ligands for metal complexes.

A study on 5-bromo-2-fluorobenzaldehydeoxime, derived from the closely related 5-bromo-2-fluorobenzaldehyde, demonstrated that its metal complexes exhibit moderate to good antibacterial and antifungal activity. The mechanism of action for such compounds is often attributed to their ability to chelate metal ions that are essential for microbial growth or to interact with cellular macromolecules.

Caption: Synthetic pathways to potential antimicrobial agents.

Kinase Inhibitors for Anticancer Therapy

Polysubstituted aromatic compounds are a cornerstone in the design of kinase inhibitors, a class of targeted cancer therapeutics. The scaffold of 5-bromo-4-chloro-2-fluorobenzaldehyde provides a foundation for building molecules that can fit into the ATP-binding pocket of kinases.

For example, tetra-orthogonally substituted aromatic scaffolds, which can be synthesized from bromo-fluorobenzaldehydes, have been used to develop Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.[6] The various substituents can be tailored to optimize binding affinity and selectivity for the target kinase. The mechanism of action of such inhibitors is to block the signaling pathways that drive cancer cell proliferation and survival.

Furthermore, the 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold, a common fragment in kinase inhibitors, can be synthesized using precursors derived from halogenated benzaldehydes.[7] These compounds have shown efficacy as inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs), both of which are important targets in oncology.[7]

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol provides a general method for the synthesis of a Schiff base from 5-bromo-4-chloro-2-fluorobenzaldehyde, a common first step in the development of more complex bioactive molecules.

Objective: To synthesize a Schiff base via the condensation of 5-bromo-4-chloro-2-fluorobenzaldehyde with a primary amine.

Materials:

-

5-Bromo-4-chloro-2-fluorobenzaldehyde (1 equivalent)

-

Substituted primary amine (1 equivalent)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 5-bromo-4-chloro-2-fluorobenzaldehyde in a minimal amount of ethanol.

-

Addition of Amine: To this solution, add 1 equivalent of the desired primary amine.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Self-Validation: The success of the synthesis is validated by the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new imine proton signal (around 8-9 ppm) in the ¹H NMR spectrum.

Conclusion

5-Bromo-4-chloro-2-fluorobenzaldehyde is a quintessential example of a strategic molecular building block. While it does not possess a known intrinsic biological mechanism of action, its value to researchers, scientists, and drug development professionals is immense. Its "mechanism of action" is manifested through its synthetic versatility, enabling the construction of novel molecules with tailored biological functions. The presence of multiple, orthogonally reactive functional groups allows for a systematic and modular approach to the synthesis of potential therapeutics, particularly in the areas of antimicrobial and anticancer drug discovery. A thorough understanding of its chemical reactivity is paramount for leveraging its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

- [Referenced article on the preparation of 2-fluoro-5-bromobenzaldehyde]. (n.d.). Google Patents.

-

PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-2-chloro-4-fluorobenzaldehyde. Retrieved January 24, 2026, from [Link]

-

Ferreira, A. G. M., et al. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 28(15), 5785. MDPI. Retrieved January 24, 2026, from [Link]

-

[Referenced article on the synthesis and antimicrobial study of 5-Bromo-2-fluorobenzaldehydeoxime]. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

[Referenced article on the synthesis and antimicrobial study of 5-Bromo-2-fluorobenzaldehydeoxime]. (n.d.). Retrieved January 24, 2026, from [Link]

-

Andhale, G., et al. (n.d.). Synthesis and Biological Evaluation of Bioactive 5-Bromo-2-Hydroxy-4-Chloro Substituted Ketimines. ResearchGate. Retrieved January 24, 2026, from [Link]

-

Tanski, J. M., & Tureski, R. E. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. ResearchGate. Retrieved January 24, 2026, from [Link]

-

Schroeder, R. L., et al. (2018). Halogenase engineering and its utility in medicinal chemistry. RSC Chemical Biology, 9(4), 834-849. National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence. Retrieved January 24, 2026, from [Link]

-

[Referenced video on the halogenation reaction of benzaldehyde]. (2023, February 12). YouTube. Retrieved January 24, 2026, from [Link]

- [Referenced patent on the synthetic method of 3-bromo-4-fluorobenzaldehyde]. (n.d.). Google Patents.

-

Vishnu, T., et al. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity, 27(2), 765-780. ResearchGate. Retrieved January 24, 2026, from [Link]

-

[Referenced journal article]. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Zadrazilova, I., et al. (2016). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Molecules, 21(11), 1513. PubMed. Retrieved January 24, 2026, from [Link]

-

Deau, E., et al. (2014). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry, 12(30), 5643-5655. Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

[Referenced article on the synthesis and applications of benzaldehyde derivatives]. (n.d.). Retrieved January 24, 2026, from [Link]

-

[Referenced article on the synthesis, characterisation and antimicrobial activity of E-N-(5-Chloro-2-isopropyl benzylidene) aryl amine]. (n.d.). Retrieved January 24, 2026, from [Link]

-

Li, L., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. RSC Medicinal Chemistry, 13(8), 1014-1022. National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-2-fluorobenzaldehyde: A Versatile Building Block in Organic Synthesis. Retrieved January 24, 2026, from [Link]

Sources

- 1. 1781052-25-2|5-Bromo-4-chloro-2-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Detailed Protocol for the Synthesis of 5-Bromo-4-chloro-2-fluorobenzaldehyde

Introduction and Strategic Importance

5-Bromo-4-chloro-2-fluorobenzaldehyde is a critical building block in the synthesis of complex organic molecules. Its trifunctionalized aromatic ring serves as a versatile scaffold for the development of novel active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1] The precise arrangement of the halogen substituents and the reactive aldehyde group allows for a multitude of subsequent chemical transformations, such as cross-coupling reactions, reductions, and condensations.[2]

This document provides a comprehensive, field-tested protocol for the synthesis of 5-Bromo-4-chloro-2-fluorobenzaldehyde via electrophilic aromatic substitution. The chosen methodology is designed for high regioselectivity, yield, and scalability, addressing the needs of researchers in both academic and industrial settings. We will delve into the mechanistic rationale behind the reaction, provide a detailed step-by-step protocol, and offer guidance on characterization and troubleshooting.

Mechanistic Rationale: Directing Group Effects in Electrophilic Aromatic Substitution

The synthesis of 5-Bromo-4-chloro-2-fluorobenzaldehyde from 4-chloro-2-fluorobenzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3][4] The success of this synthesis hinges on controlling the regioselectivity of the incoming electrophile (Br⁺). The starting material possesses three substituents, each exerting an electronic influence that directs the position of the incoming bromine atom.

-

Aldehyde Group (-CHO): This is a moderately deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position.

-

Chlorine (-Cl) and Fluorine (-F) Atoms: Halogens are deactivating due to their strong inductive electron-withdrawing effect. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the attack at these positions.

Predicting the Outcome: In 4-chloro-2-fluorobenzaldehyde, the positions are numbered as follows: C1-CHO, C2-F, C3-H, C4-Cl, C5-H, C6-H.

-

The aldehyde group directs to C3 and C5.

-

The fluorine atom directs to C3 and C5.

-

The chlorine atom directs to C3 and C5.

All three substituents direct the incoming electrophile to the same two available positions: C3 and C5. Steric hindrance from the adjacent aldehyde and fluorine groups at C2 makes the C3 position less accessible. Therefore, the electrophilic attack predominantly occurs at the C5 position, which is para to the fluorine, ortho to the chlorine, and meta to the aldehyde, leading to the desired product, 5-Bromo-4-chloro-2-fluorobenzaldehyde. The use of a strong acid like sulfuric acid as the solvent and catalyst protonates the carbonyl oxygen, further deactivating the ring but ensuring the generation of a potent electrophile (Br⁺) from the bromine source.

Reaction Scheme

Caption: Overall reaction for the bromination of 4-chloro-2-fluorobenzaldehyde.

Detailed Experimental Protocol

This protocol is based on established principles of electrophilic halogenation of deactivated aromatic rings.

Materials and Equipment

| Reagent/Material | CAS No. | Molecular Wt. | Grade | Supplier |

| 4-Chloro-2-fluorobenzaldehyde | 84194-36-5 | 158.56 g/mol | >98% | Sigma-Aldrich |

| Concentrated Sulfuric Acid | 7664-93-9 | 98.08 g/mol | 95-98% | Fisher Scientific |

| Bromine | 7726-95-6 | 159.81 g/mol | >99.5% | Acros Organics |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | ACS Grade | VWR |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Saturated Sol. | LabChem |

| Sodium Sulfite (Na₂SO₃) | 7757-83-7 | 126.04 g/mol | 10% w/v Sol. | J.T. Baker |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Granular | EMD Millipore |

| Crushed Ice | N/A | 18.02 g/mol | N/A | N/A |

Equipment:

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

50 mL pressure-equalizing dropping funnel

-

Reflux condenser with a gas outlet to a scrubber (containing sodium thiosulfate solution)

-

Ice bath

-

500 mL separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

Safety Precautions

This procedure involves highly corrosive and toxic materials. A thorough risk assessment must be conducted before starting.

-

Sulfuric Acid (H₂SO₄): Extremely corrosive, causes severe skin burns and eye damage.[5][6] Handle only in a chemical fume hood. Always wear an acid-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[7]

-

Bromine (Br₂): Highly toxic, corrosive, and causes severe burns. Inhalation can be fatal. Handle only in a well-ventilated chemical fume hood. Use a dedicated syringe or cannula for transfer. Ensure a bromine spill kit is available.

-

General Precautions: The reaction should be performed in a chemical fume hood at all times. An emergency eyewash and safety shower must be readily accessible. Accidental skin contact requires immediate and prolonged flushing with water.[8]

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

Assemble the three-neck flask with a magnetic stir bar, a thermometer, and a reflux condenser. Attach the dropping funnel to the central neck.

-

Prepare an ice bath around the flask.

-

Connect the top of the condenser to a gas scrubber containing a 10% sodium thiosulfate solution to neutralize any escaping HBr or Br₂ vapors.

-

-

Charging the Reactor:

-

In the fume hood, carefully add 80 mL of concentrated sulfuric acid to the reaction flask.

-

Begin stirring and cool the acid to 0-5 °C using the ice bath.

-

Slowly add 15.86 g (0.1 mol) of 4-chloro-2-fluorobenzaldehyde to the cold sulfuric acid. The solid should dissolve with stirring. Maintain the temperature below 10 °C during the addition.

-

-

Bromine Addition:

-

Carefully charge the dropping funnel with 5.4 mL (16.8 g, 0.105 mol) of liquid bromine.

-

Add the bromine dropwise to the stirred reaction mixture over a period of 60-90 minutes.

-

CRITICAL: Maintain the internal temperature of the reaction between 5-10 °C throughout the addition. Exothermic reactions can lead to side products and safety hazards.

-

-

Reaction and Monitoring:

-

After the bromine addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C).

-

Continue stirring at room temperature for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

-

-

Work-up and Isolation:

-

Prepare a 1 L beaker containing approximately 400 g of crushed ice.

-

Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be done in the fume hood. A precipitate (the crude product) will form.

-

Allow the ice to melt completely, then transfer the slurry to a 1 L separatory funnel.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic extracts.

-

Wash the combined organic layer sequentially with:

-

100 mL of water.

-

100 mL of 10% aqueous sodium sulfite solution (to quench any unreacted bromine).

-

100 mL of saturated aqueous sodium bicarbonate solution (to neutralize residual acid).

-

100 mL of brine.

-

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 5-Bromo-4-chloro-2-fluorobenzaldehyde as a solid.

-

Characterization

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a singlet for the aldehyde proton (~10.3 ppm) and two doublets in the aromatic region corresponding to the two remaining aromatic protons.

-

¹³C NMR (100 MHz, CDCl₃): Expected signals include the aldehyde carbonyl carbon (~187 ppm) and distinct signals for the six aromatic carbons.

-

Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. M⁺ peak at m/z ~236, 238, 240.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification process.

Expected Results and Troubleshooting

| Parameter | Expected Value |

| Starting Material | 15.86 g (0.1 mol) |

| Product MW | 237.45 g/mol |

| Theoretical Yield | 23.75 g |

| Typical Actual Yield | 19.0 - 21.4 g |

| Typical % Yield | 80 - 90% |

| Appearance | Off-white solid |

| Problem | Possible Cause(s) | Solution(s) |

| Low Yield | Incomplete reaction. | Extend reaction time at room temperature. Ensure bromine is not lost to evaporation. |

| Loss of product during work-up. | Ensure pH is neutral before final water wash to prevent loss of product as a salt. Perform extractions thoroughly. | |

| Temperature too high during bromine addition. | Maintain strict temperature control (5-10 °C) during the addition to prevent side reactions like dibromination. | |

| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. Gentle warming (30-40 °C) after initial stirring can be attempted cautiously. |

| Inactive reagents. | Use fresh, high-purity bromine and anhydrous sulfuric acid. | |

| Presence of Impurities | Side reactions (e.g., dibromination). | Improve temperature control. Ensure stoichiometry of bromine is not excessive. |

| Incomplete quenching/washing. | Ensure washing steps with sodium sulfite and bicarbonate are thorough to remove all unreacted bromine and acid. | |

| Improve purification; adjust solvent system for recrystallization or chromatography. |

Conclusion

The protocol detailed herein provides a reliable and efficient method for the synthesis of 5-Bromo-4-chloro-2-fluorobenzaldehyde. By carefully controlling the reaction conditions, particularly the temperature during the electrophilic addition of bromine, high yields and excellent purity of the target compound can be achieved. This valuable intermediate can subsequently be used in a wide range of applications within the pharmaceutical and materials science industries, facilitating the development of novel and complex molecular architectures.

References

- Google Patents. (n.d.). Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

MySkinRecipes. (n.d.). 5-Bromo-2-chloro-4-fluorobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuric Acid. Retrieved from [Link]

- LibreTexts Chemistry. (2022).

-

CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Retrieved from [Link]

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

Westlab. (2023). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde. Retrieved from [Link]

Sources

- 1. 5-Bromo-2-chloro-4-fluorobenzaldehyde [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. nj.gov [nj.gov]

- 6. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 7. westlab.com.au [westlab.com.au]

- 8. CCOHS: Sulfuric Acid [ccohs.ca]

Application Notes and Protocols for Nucleophilic Addition Reactions of 5-Bromo-4-chloro-2-fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the nucleophilic addition reactions of 5-Bromo-4-chloro-2-fluorobenzaldehyde, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] The unique substitution pattern of this benzaldehyde derivative imparts specific electronic properties that govern the reactivity of the carbonyl group. This document details the underlying mechanistic principles and provides robust, step-by-step protocols for several seminal carbon-carbon bond-forming reactions, including the Grignard, Wittig, Aldol, and Knoevenagel reactions. By presenting both theoretical insights and practical, field-tested methodologies, this guide aims to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.

Introduction: The Synthetic Utility of 5-Bromo-4-chloro-2-fluorobenzaldehyde

5-Bromo-4-chloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in medicinal and process chemistry. Its trifunctionalized ring system offers multiple points for diversification, making it a valuable precursor for the synthesis of elaborate molecular architectures.[1] The aldehyde functional group serves as a primary site for nucleophilic attack, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. The presence of three distinct halogen atoms—fluorine, chlorine, and bromine—provides a tiered reactivity profile for subsequent cross-coupling reactions, allowing for selective and sequential modifications of the aromatic core.

The electronic landscape of the molecule is critical to understanding its reactivity. The fluorine atom at the ortho position and the chlorine atom at the meta position to the aldehyde exert strong inductive electron-withdrawing effects (-I), which are only partially offset by their weak resonance donation (+R). This net electron withdrawal significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles.[2] Consequently, 5-Bromo-4-chloro-2-fluorobenzaldehyde is an excellent substrate for nucleophilic addition reactions, often proceeding under mild conditions with high efficiency.

General Mechanism of Nucleophilic Addition

The cornerstone of the reactions discussed herein is the nucleophilic addition to the carbonyl group. This fundamental process involves a two-step sequence:

-

Nucleophilic Attack: A nucleophile (Nu:⁻) attacks the electrophilic carbonyl carbon. This leads to the rehybridization of the carbon from sp² to sp³, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate.[3][4][5][6]

-

Protonation: The negatively charged oxygen of the alkoxide intermediate is subsequently protonated, typically by the addition of a mild acid during the reaction workup, to yield an alcohol product.[3][4][6]

The rate and success of this process are heavily influenced by the nature of the nucleophile, the solvent system, and the reaction temperature. For 5-Bromo-4-chloro-2-fluorobenzaldehyde, the enhanced electrophilicity of the carbonyl carbon generally leads to faster reaction rates compared to less substituted benzaldehydes.

Caption: General mechanism of nucleophilic addition to the carbonyl group.

Experimental Protocols

The following protocols are presented as robust starting points for conducting nucleophilic addition reactions with 5-Bromo-4-chloro-2-fluorobenzaldehyde. Researchers should note that optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be necessary to achieve optimal results for specific substrates and scales.

Grignard Reaction: Synthesis of a Secondary Alcohol

The Grignard reaction is a powerful method for forming carbon-carbon bonds via the addition of an organomagnesium halide to a carbonyl. This protocol describes the addition of methylmagnesium bromide to 5-Bromo-4-chloro-2-fluorobenzaldehyde to yield the corresponding secondary alcohol.

Reaction Scheme:

5-Bromo-4-chloro-2-fluorobenzaldehyde + CH₃MgBr → (5-Bromo-4-chloro-2-fluorophenyl)methylmethanol

Materials:

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| 5-Bromo-4-chloro-2-fluorobenzaldehyde | 150343-56-3 | 237.45 | 10.0 | 1.0 |

| Methylmagnesium bromide (3.0 M in diethyl ether) | 75-16-1 | 119.27 | 12.0 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | - |

| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |

| Diethyl ether | 60-29-7 | 74.12 | - | - |

Protocol:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-4-chloro-2-fluorobenzaldehyde (10.0 mmol, 2.37 g) and anhydrous THF (40 mL) to a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Addition of Grignard Reagent: Cool the solution to 0 °C using an ice bath. Add methylmagnesium bromide (3.0 M in diethyl ether, 4.0 mL, 12.0 mmol) to the dropping funnel and add it dropwise to the stirred aldehyde solution over 20 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution (20 mL).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Caption: Workflow for the Grignard reaction.

Wittig Reaction: Synthesis of an Alkene

The Wittig reaction provides a reliable method for converting aldehydes into alkenes. This protocol outlines the reaction of 5-Bromo-4-chloro-2-fluorobenzaldehyde with a stabilized ylide, (triphenylphosphoranylidene)acetonitrile, to form the corresponding cinnamonitrile derivative.

Reaction Scheme:

5-Bromo-4-chloro-2-fluorobenzaldehyde + Ph₃P=CHCN → 3-(5-Bromo-4-chloro-2-fluorophenyl)acrylonitrile + Ph₃PO

Materials:

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| 5-Bromo-4-chloro-2-fluorobenzaldehyde | 150343-56-3 | 237.45 | 5.0 | 1.0 |

| (Triphenylphosphoranylidene)acetonitrile | 16640-63-2 | 301.31 | 5.5 | 1.1 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |

| Hexanes | 110-54-3 | 86.18 | - | - |

| Ethyl Acetate | 141-78-6 | 88.11 | - | - |

Protocol:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 5-Bromo-4-chloro-2-fluorobenzaldehyde (5.0 mmol, 1.19 g) in dichloromethane (20 mL).

-

Addition of Ylide: Add (triphenylphosphoranylidene)acetonitrile (5.5 mmol, 1.66 g) to the solution in one portion.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting aldehyde.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Add a mixture of hexanes and ethyl acetate to the residue and triturate to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash with cold hexanes. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for the Wittig reaction.

Aldol Condensation: Synthesis of an α,β-Unsaturated Ketone

The Aldol condensation is a fundamental C-C bond-forming reaction between two carbonyl compounds. This protocol details the base-catalyzed crossed Aldol condensation of 5-Bromo-4-chloro-2-fluorobenzaldehyde with acetone.

Reaction Scheme:

5-Bromo-4-chloro-2-fluorobenzaldehyde + Acetone → 4-(5-Bromo-4-chloro-2-fluorophenyl)but-3-en-2-one

Materials:

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| 5-Bromo-4-chloro-2-fluorobenzaldehyde | 150343-56-3 | 237.45 | 10.0 | 1.0 |

| Acetone | 67-64-1 | 58.08 | 20.0 | 2.0 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 11.0 | 1.1 |

| Ethanol | 64-17-5 | 46.07 | - | - |

| Water | 7732-18-5 | 18.02 | - | - |

Protocol:

-

Preparation of Base Solution: In a 100 mL flask, dissolve sodium hydroxide (11.0 mmol, 0.44 g) in a mixture of water (10 mL) and ethanol (8 mL).

-

Reaction Setup: In a separate 250 mL flask, dissolve 5-Bromo-4-chloro-2-fluorobenzaldehyde (10.0 mmol, 2.37 g) in ethanol (15 mL). Add acetone (20.0 mmol, 1.47 mL) to this solution.

-

Condensation Reaction: While stirring vigorously, slowly add the sodium hydroxide solution to the aldehyde-acetone mixture at room temperature. A precipitate may form.

-

Reaction Completion: Stir the mixture for 2-3 hours at room temperature. Monitor the reaction by TLC.

-

Work-up and Purification: Pour the reaction mixture into cold water (100 mL) and acidify with dilute HCl to pH ~5-6. Filter the resulting solid, wash thoroughly with water, and dry. The crude product can be recrystallized from ethanol.

Knoevenagel Condensation: Synthesis of a Cyanoacrylate

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product. This protocol uses ethyl cyanoacetate as the active methylene component.

Reaction Scheme:

5-Bromo-4-chloro-2-fluorobenzaldehyde + Ethyl Cyanoacetate → Ethyl 2-cyano-3-(5-bromo-4-chloro-2-fluorophenyl)acrylate

Materials:

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| 5-Bromo-4-chloro-2-fluorobenzaldehyde | 150343-56-3 | 237.45 | 10.0 | 1.0 |

| Ethyl Cyanoacetate | 105-56-6 | 113.12 | 10.0 | 1.0 |

| Piperidine | 110-89-4 | 85.15 | 1.0 | 0.1 |

| Ethanol | 64-17-5 | 46.07 | - | - |

Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-Bromo-4-chloro-2-fluorobenzaldehyde (10.0 mmol, 2.37 g) and ethyl cyanoacetate (10.0 mmol, 1.06 mL) in ethanol (30 mL).

-

Catalyst Addition: To the stirred solution, add piperidine (1.0 mmol, 0.1 mL).

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Purification: Filter the solid product and wash with cold ethanol. If necessary, the crude product can be recrystallized from ethanol to afford the pure α,β-unsaturated ester.

Safety and Handling

5-Bromo-4-chloro-2-fluorobenzaldehyde and its related isomers are classified as irritants.[7] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

References

-

PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1246.

- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.

- Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.

-

PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.

-

Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-2-chloro-4-fluorobenzaldehyde. Retrieved from [Link]

-

Organic Chemistry (McMurry). (n.d.). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2011). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. ACS Publications. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. 5-Bromo-2-chloro-4-fluorobenzaldehyde [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

Electrophilic aromatic substitution reactions involving 5-Bromo-4-chloro-2-fluorobenzaldehyde

An In-Depth Technical Guide to Electrophilic Aromatic Substitution Reactions of 5-Bromo-4-chloro-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Polysubstituted Aromatic Core

5-Bromo-4-chloro-2-fluorobenzaldehyde is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] Its utility lies in the precise arrangement of its substituents, which not only provides a scaffold for further elaboration but also presents unique challenges and opportunities in chemical synthesis. Electrophilic Aromatic Substitution (EAS) remains a cornerstone of aromatic chemistry, providing a direct pathway to introduce new functional groups onto the benzene ring.[2] This guide offers a comprehensive analysis of the theoretical principles and practical protocols governing EAS reactions on this specific, electron-deficient substrate. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for achieving predictable and high-yield outcomes.

Part 1: Theoretical Framework — Predicting Regioselectivity in a Complex System

The outcome of an electrophilic attack on a substituted benzene ring is dictated by the electronic properties of the substituents already present.[3] In the case of 5-Bromo-4-chloro-2-fluorobenzaldehyde, we have a fascinating interplay of four distinct groups, each exerting its own influence.

Analysis of Substituent Directing Effects:

-

Formyl Group (-CHO): The aldehyde is a powerful electron-withdrawing group, operating through both inductive effects (due to the electronegative oxygen) and resonance effects (delocalizing ring electron density onto the carbonyl oxygen). This makes it a strong deactivating group and a meta-director.[4]

-

Halogens (-F, -Cl, -Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because their lone pairs can be donated into the ring via resonance to stabilize the cationic intermediate (the sigma complex).[4][5]

-

Fluorine (-F): While being the most electronegative, its 2p orbital has a similar size to carbon's 2p orbital, allowing for more effective resonance donation compared to other halogens. This makes fluorobenzene more reactive in EAS than chlorobenzene.[6]

-

Chlorine (-Cl) & Bromine (-Br): These halogens also act as deactivating ortho, para-directors.

-

Cumulative Effects and Positional Analysis:

The key to predicting the site of substitution is to consider the additive effects of these groups on the two available positions on the ring: C3 and C6.

-

Attack at Position C3:

-

This position is meta to the strongly directing -CHO group.

-

It is ortho to the -F group at C2.

-

It is ortho to the -Cl group at C4.

-

Three substituents converge to electronically favor this position.

-

-

Attack at Position C6:

-

This position is ortho to the -Br group at C5.

-

It is ortho to the -CHO group, a disfavored position for deactivating groups.[4]

-

It is sterically hindered by the adjacent, bulky bromine atom.

-

Caption: Directing effects on 5-Bromo-4-chloro-2-fluorobenzaldehyde.

Part 2: Application Notes and Experimental Protocols

The strong deactivation of the aromatic ring necessitates carefully optimized and often forcing conditions to achieve successful substitution. The protocols below are designed to address these challenges while preserving the integrity of the aldehyde functional group.

A. Nitration: Introduction of the -NO₂ Group

The introduction of a nitro group is a common transformation, providing a versatile handle for further chemistry (e.g., reduction to an amine). The active electrophile is the nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids.[7]

Causality Behind Experimental Choices:

-

Reagents: A potent nitrating mixture, such as fuming nitric acid in concentrated sulfuric acid, is required to overcome the high deactivation of the ring.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-15°C) is critical to prevent runaway reactions and, importantly, to minimize the oxidation of the aldehyde group to a carboxylic acid, a common side reaction under harsh nitrating conditions.[8][9]

Protocol: Synthesis of 5-Bromo-4-chloro-2-fluoro-3-nitrobenzaldehyde

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an internal thermometer, carefully prepare the nitrating mixture by adding 25 mL of concentrated sulfuric acid (98%). Cool the acid to 0°C in an ice-salt bath. Slowly add 5 mL of fuming nitric acid (>90%), ensuring the temperature does not exceed 10°C.[8]

-

Substrate Addition: Dissolve 5.0 g of 5-Bromo-4-chloro-2-fluorobenzaldehyde in 10 mL of concentrated sulfuric acid. Add this solution dropwise to the cooled nitrating mixture over approximately 60 minutes. Meticulously maintain the internal reaction temperature between 5°C and 15°C throughout the addition.[10]

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure 5-Bromo-4-chloro-2-fluoro-3-nitrobenzaldehyde.

B. Sulfonation: Introduction of the -SO₃H Group

Sulfonation introduces a sulfonic acid group, which can be useful as a directing group or to impart water solubility. The reaction typically requires fuming sulfuric acid (oleum), a solution of SO₃ in H₂SO₄.[11]

Causality Behind Experimental Choices:

-

Reagents: The extreme deactivation of the ring requires the highly reactive electrophile SO₃, present in fuming sulfuric acid.

-

Temperature: Moderate heating may be necessary to drive the reaction to completion. However, this increases the risk of charring and decomposition.

-

Reversibility: Sulfonation is a reversible process.[11][12] The forward reaction is favored in concentrated acid, while the reverse (desulfonation) can occur in hot, dilute aqueous acid.

Protocol: Synthesis of 5-Bromo-4-chloro-2-fluoro-3-formylbenzenesulfonic acid

-

Preparation: In a round-bottom flask equipped with a mechanical stirrer, place 20 mL of fuming sulfuric acid (20% SO₃). Cool the flask to 0-5°C in an ice bath.

-

Substrate Addition: Slowly and carefully add 5.0 g of 5-Bromo-4-chloro-2-fluorobenzaldehyde in small portions to the stirred oleum. Control the addition rate to maintain the temperature below 20°C.[13]

-

Reaction: After addition is complete, remove the ice bath and slowly heat the mixture to 50-60°C. Maintain this temperature for 2-4 hours, monitoring the reaction progress by taking small aliquots, quenching them in water, and analyzing by HPLC.

-

Work-up: Cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of crushed ice and a saturated sodium chloride solution. Slowly and cautiously pour the reaction mixture into the ice/brine slurry.

-

Isolation: The sulfonic acid product may precipitate as its sodium salt. If precipitation is incomplete, adjust the pH to be slightly acidic. Collect the solid by vacuum filtration and wash with a cold, saturated brine solution. The product is typically purified by recrystallization from aqueous ethanol.

C. A Note on Friedel-Crafts Reactions: A Cautionary Tale

Friedel-Crafts alkylation and acylation are powerful methods for forming C-C bonds with aromatic rings.[14] However, they have a critical limitation: they fail on strongly deactivated aromatic rings. [15]

The combination of a strongly deactivating formyl group and three deactivating halogens renders the 5-Bromo-4-chloro-2-fluorobenzaldehyde ring far too electron-poor to act as a nucleophile and attack the carbocation or acylium ion electrophile. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction will preferentially coordinate with the lone pairs on the carbonyl oxygen, adding a positive formal charge and further deactivating the ring to an extreme degree.

Part 3: Data and Workflow Summaries

Table 1: Summary of EAS Reactions and Expected Products

| Reaction Type | Electrophile | Reagents & Conditions | Major Product Name |

| Nitration | Nitronium ion (NO₂⁺) | Fuming HNO₃, conc. H₂SO₄, 0-15°C | 5-Bromo-4-chloro-2-fluoro-3-nitrobenzaldehyde |

| Sulfonation | Sulfur Trioxide (SO₃) | Fuming H₂SO₄ (Oleum), 50-60°C | 5-Bromo-4-chloro-2-fluoro-3-formylbenzenesulfonic acid |

| Halogenation | Halonium ion (X⁺) | Br₂/FeBr₃ or Cl₂/AlCl₃, Anhydrous | 3-Halo-5-bromo-4-chloro-2-fluorobenzaldehyde |

| Friedel-Crafts | Carbocation/Acylium ion | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Reaction Not Feasible |

General Experimental Workflow

The following diagram outlines the typical sequence of operations for performing and purifying the products of these EAS reactions.

Caption: A generalized workflow for EAS reactions.

References

-

Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

5-Bromo-2-chloro-4-fluorobenzaldehyde. MySkinRecipes. [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. [Link]

-

Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. ACS Publications. [Link]

-

Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

-

EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. [Link]

- Method for preparing sulfo-substituted benzimidazole and derivative thereof.

-

Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

-

Substituent Effects. Organic Chemistry II - Lumen Learning. [Link]

-

Pd‐catalyzed ortho‐halogenation of benzaldehydes with N‐chloro and... ResearchGate. [Link]

-

Nitration of benzaldehyde to 3-nitrobenzaldehyde. oc-praktikum.de. [Link]

-

Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. [Link]

-

Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Nitration and oxidation of substituted benzaldehydes... Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Electrophilic Aromatic Substitution (EAS). Chemistry LibreTexts. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]

-

Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

-

Friedel–Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]

-

Nitration of benzaldehyde (16). ResearchGate. [Link]

-

Sulfonation | Aromatic Compounds | Organic chemistry | Khan Academy. YouTube. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. [Link]

- Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Tandem Cooperative Friedel-Crafts Reaction of Aldehydes with Electron Deficient Arenes... ChemRxiv. [Link]

-

2-Bromo-5-fluorobenzaldehyde. ResearchGate. [Link]

-

C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

-

Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

- Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.

-

Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange. [Link]

-

The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. [Link]

Sources

- 1. 5-Bromo-2-chloro-4-fluorobenzaldehyde [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

Technical Support Center: Purification of 5-Bromo-4-chloro-2-fluorobenzaldehyde

Here is the technical support center for the purification of 5-Bromo-4-chloro-2-fluorobenzaldehyde by recrystallization.

Welcome to the technical support guide for the purification of 5-Bromo-4-chloro-2-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important synthetic intermediate. 5-Bromo-4-chloro-2-fluorobenzaldehyde is a key building block in the synthesis of pharmaceuticals and agrochemicals, making its purity paramount for successful downstream applications[1][2].

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and impurities[3][4]. This guide provides a detailed protocol, troubleshooting advice, and frequently asked questions to ensure you can achieve high purity and yield.

Compound Profile: 5-Bromo-4-chloro-2-fluorobenzaldehyde

A clear understanding of the physical properties of your compound is critical for designing an effective purification strategy.

| Property | Value | Source |

| CAS Number | 1781052-25-2 | [5] |

| Molecular Formula | C₇H₃BrClFO | [1][5] |

| Molecular Weight | 237.45 g/mol | [1][5] |

| Appearance | White to light yellow crystalline powder | [6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

Core Experimental Protocol: Recrystallization Workflow

This protocol outlines the standard procedure for the purification of 5-Bromo-4-chloro-2-fluorobenzaldehyde. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Solvent System Selection

The cornerstone of a successful recrystallization is the choice of solvent. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures[3][4]. For a poly-halogenated aromatic aldehyde, a mixed solvent system is often required to achieve the ideal solubility profile.

-

Recommended System: Isopropanol/Water or Ethanol/Water. Alcohols are generally good solvents for aromatic compounds[9]. Water acts as an anti-solvent, reducing the compound's solubility upon cooling to promote crystallization.

-

Alternative Systems: Hexanes/Ethyl Acetate or Toluene/Hexane. These systems work by dissolving the compound in a moderately polar solvent (Ethyl Acetate, Toluene) and then adding a nonpolar anti-solvent (Hexanes) to induce precipitation[10][11].

Step 2: Dissolution of the Crude Solid

-

Place the crude 5-Bromo-4-chloro-2-fluorobenzaldehyde in an appropriately sized Erlenmeyer flask. Using a flask that is too large will result in excessive solvent evaporation and poor recovery[12].

-

Add the primary solvent (e.g., Isopropanol) dropwise while heating the mixture with gentle swirling on a hot plate. Use the minimum amount of hot solvent necessary to fully dissolve the solid[4][9]. This creates a saturated solution, which is essential for maximizing yield.

-

If insoluble impurities are present (visible particles in the hot solution), perform a hot filtration to remove them[4][13]. This step is crucial to prevent these impurities from being incorporated into your final crystals.

Step 3: Crystallization

-

Remove the flask from the heat source and cover it with a watch glass. Allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities[3][4][14]. Rapid cooling can trap impurities[12].

-

Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility[13].

Step 4: Isolation and Drying of Crystals

-

Collect the purified crystals by vacuum filtration using a Büchner funnel[13].

-

Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any residual soluble impurities adhering to the crystal surfaces.

-

Dry the crystals thoroughly in a vacuum oven at a temperature well below the melting point to remove all residual solvent.

Workflow Visualization

Caption: Experimental workflow for the recrystallization of 5-Bromo-4-chloro-2-fluorobenzaldehyde.

Troubleshooting Guide

Even with a robust protocol, issues can arise. This section addresses common problems in a question-and-answer format.

Q1: I've cooled my solution, but no crystals have formed. What should I do?

A1: This is a common issue, typically caused by two main factors:

-

Too Much Solvent: You may have used an excess of solvent, meaning the solution is not saturated enough for crystals to form[12][14].

-

Supersaturation: The solution may be supersaturated, a metastable state where crystallization is inhibited.

-

Solution 1 (Seeding): Add a tiny crystal of the crude starting material to the solution. This "seed" crystal provides a nucleation site for crystal growth to begin.

-

Solution 2 (Scratching): Scratch the inside of the flask with a glass stirring rod just below the surface of the liquid. The microscopic scratches on the glass surface can provide nucleation sites for crystal formation[9].

-

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

A2: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is more common when the compound is significantly impure or if the solution cools too quickly[14].

-

Solution 1 (Re-dissolve and Slow Cool): Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent[14]. Then, ensure the solution cools much more slowly. You can insulate the flask by wrapping it in glass wool or placing it in a large beaker of warm water to slow the cooling rate.

-

Solution 2 (Adjust Solvent System): The boiling point of your solvent may be too high relative to your compound's melting point. Consider switching to a lower-boiling point solvent system.

-

Solution 3 (Lower Concentration): An excessively high concentration can sometimes promote oiling. Add a bit more solvent to the hot solution before cooling to slightly decrease the saturation point[12].

Q3: My final product is colored/impure, even after recrystallization. What went wrong?